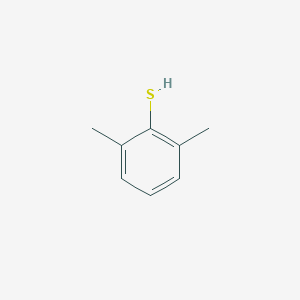

2,6-Dimethylbenzenethiol

説明

Nomenclature and Structural Context within Thiophenols

2,6-Dimethylbenzenethiol, also known by synonyms such as 2,6-dimethylthiophenol and 2,6-xylenethiol, is a member of the thiophenol family. foodb.canih.gov Thiophenols are a class of organic compounds where a sulfhydryl group (-SH) is directly attached to a benzene (B151609) ring. foodb.ca The structure of this compound is characterized by a benzene ring substituted with a thiol group and two methyl groups at the 2 and 6 positions. nih.gov This specific arrangement of the methyl groups ortho to the thiol functionality imparts significant steric hindrance, which profoundly influences its chemical reactivity and physical properties.

The IUPAC name for this compound is 2,6-dimethylbenzene-1-thiol. foodb.canih.gov Its chemical formula is C8H10S, and it has a molecular weight of 138.23 g/mol . nih.govscbt.com The presence of the electron-donating methyl groups and the sulfur atom's lone pairs of electrons contribute to the molecule's distinct electronic properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10S | scbt.com |

| Molecular Weight | 138.23 g/mol | scbt.com |

| Boiling Point | 122 °C at 50 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.038 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.5749 | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 118-72-9 | sigmaaldrich.comsigmaaldrich.com |

Significance in Contemporary Chemical Synthesis

The steric bulk provided by the two ortho-methyl groups in this compound plays a crucial role in its synthetic applications. This steric hindrance can stabilize reactive intermediates and influence the regioselectivity of reactions.

A notable application of this compound is in the synthesis of metal complexes. For instance, it has been used to synthesize a lead(II) thiolate complex, (2,6-Me2C6H3S)2Pb, by reacting with lead(II) acetate (B1210297). sigmaaldrich.com The resulting complex exhibits good solubility in organic solvents. sigmaaldrich.com Furthermore, 5-coordinate bis(2,6-dimethylbenzenethiolato)ruthenium(II) complexes have been synthesized and studied for their reactivity, including carbon-hydrogen bond cleavage reactions. acs.org The reaction of these ruthenium complexes with phosphine (B1218219) ligands can lead to the formation of thiaruthenacycle complexes. acs.org

In the field of materials science, aromatic thiols are utilized in the functionalization of nanoparticles. The steric and electronic properties of substituted thiols like this compound can influence the stability and properties of the resulting nanomaterials. For example, studies on gold nanoclusters have shown that the ortho-substituents on benzenethiolates are critical for creating effective "anagostic" interactions (Au···H-C), which contribute to the geometric stability of the nanocluster. rsc.org

Historical Perspectives on Aryl Thiol Research Relevant to this compound

The study of aryl thiols and their reactions has a long history, with significant advancements occurring in the realm of transition-metal-catalyzed cross-coupling reactions. Historically, the synthesis of aryl sulfides often required harsh reaction conditions. However, the development of palladium-catalyzed thiation of aryl halides, first reported by Migita in 1978, marked a significant step forward. nih.govthieme-connect.com These early methods, while effective, were often limited to more reactive aryl bromides and iodides and required high temperatures. nih.gov

Over the decades, substantial progress has been made in developing more efficient and versatile catalytic systems for C-S bond formation. nih.govbeilstein-journals.org The introduction of various ligands and copper-catalyzed Ullmann-type couplings expanded the scope of these reactions, allowing for the use of a wider range of substrates under milder conditions. thieme-connect.combeilstein-journals.org The challenges associated with using less reactive but more abundant aryl chlorides have also been a focus of research, with recent developments in photoredox catalysis showing promise for room-temperature arylations of thiols. researchgate.net This historical progression in the synthesis of aryl sulfides provides the foundational context for the contemporary use and study of specific aryl thiols like this compound.

Emerging Research Frontiers for this compound

Current and future research involving this compound is poised to explore several exciting areas. One key frontier is its application in the development of novel deoxofluorinating agents. Research has shown that arylsulfur trifluorides can be effective for this purpose, and the substitution pattern on the aromatic ring is crucial for their stability and reactivity. acs.org Specifically, the presence of bulky groups at the 2- and 6-positions, as in 4-tert-butyl-2,6-dimethylbenzenethiol derivatives, has been shown to enhance thermal stability. acs.org

Another emerging area is the use of this compound and its derivatives in the synthesis of boronic acids. researchgate.net Boronic acids are versatile intermediates in organic synthesis, particularly in Suzuki coupling reactions. researchgate.net The synthesis of boronic acids from sterically hindered aryl compounds like those derived from this compound could lead to new building blocks for complex molecule synthesis. researchgate.net

Furthermore, the unique steric and electronic properties of this compound continue to make it a valuable ligand in the synthesis and study of organometallic complexes and nanomaterials. acs.orgrsc.org Investigating the influence of its specific structure on the catalytic activity and physical properties of these materials remains an active area of research.

Structure

2D Structure

特性

IUPAC Name |

2,6-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLJODDRBGKIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059477 | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

122.00 °C. @ 50.00 mm Hg | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-72-9 | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A223G78P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Preparations of 2,6 Dimethylbenzenethiol

Catalytic Routes for C-S Bond Formation

Catalytic methods offer efficient and selective routes to C-S bond formation, providing access to aryl thiols from various precursors. These methods are often favored for their ability to tolerate a wide range of functional groups and for their potential for process optimization.

Reaction of 2,6-Dimethylbenzene with Hydrogen Sulfide (B99878)

The direct catalytic reaction of an aromatic hydrocarbon with hydrogen sulfide (H₂S) to form an aryl thiol is a conceptually straightforward approach. However, the direct thiolation of 2,6-dimethylbenzene with hydrogen sulfide is not a widely documented method in the scientific literature. Analogous industrial processes, such as the synthesis of methanethiol (B179389) from dimethyl sulfide and H₂S over alumina (B75360) catalysts promoted with phosphorus, suggest the feasibility of such transformations. In this related process, the catalyst's Lewis acid sites are crucial for activating the C-S bond of the sulfide for reaction with H₂S. researchgate.net The development of a similar catalytic system for the direct thiolation of 2,6-dimethylbenzene would require a catalyst capable of activating the aromatic C-H bond under conditions that favor the formation of the thiol over undesired side products.

Metal-Catalyzed Cross-Coupling Approaches for Thiol Synthesis

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for the construction of C-S bonds. These reactions typically involve the coupling of an aryl electrophile (such as a halide or triflate) with a sulfur source, mediated by a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions have been extensively developed for the synthesis of aryl thioethers. These methods can be adapted for the synthesis of aryl thiols, often by using a thiol equivalent or by subsequent cleavage of a protecting group. A versatile and efficient catalyst system for the cross-coupling of thiols with aryl halides utilizes a combination of Pd(OAc)₂ and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF). organic-chemistry.orgresearchgate.net This system has demonstrated a broad substrate scope, accommodating various aryl bromides and chlorides with both aliphatic and aromatic thiols. organic-chemistry.orgresearchgate.net

More recently, the use of monophosphine ligands has been shown to promote these reactions effectively, even at room temperature and with soluble bases, which can be advantageous for substrates that are sensitive to harsher conditions. nih.gov While direct C-H thiolation of arenes is also an emerging area, chelation-assisted, palladium-catalyzed methods often provide greater control over regioselectivity. rsc.org

| Catalyst System | Aryl Electrophile | Thiol Source | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / DiPPF | Aryl bromides and chlorides | Aliphatic and aromatic thiols | Broad substrate scope and high efficiency. organic-chemistry.orgresearchgate.net |

| Pd catalyst with monophosphine ligands | Aryl halides | Thiols | Allows for reactions at room temperature with soluble bases. nih.gov |

| Pd(dba)₂ / PhDavePhos / t-BuOLi | Aryl bromides | Not directly applicable for thiol synthesis | Effective for direct arylation of sulfinylthiophenes, demonstrating C-S bond proximity. conicet.gov.ar |

Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for C-S cross-coupling reactions. A significant challenge in this area has been the coupling of sterically hindered substrates. Recent advancements have demonstrated the successful nickel-catalyzed cross-coupling of alkyl thiols with sterically demanding aryl triflates. One effective catalytic system employs Ni(cod)₂ with ligands such as DPEphos or dppbz, which can accommodate ortho-substituted aryl electrophiles. chemrxiv.org This methodology is particularly relevant for the synthesis of 2,6-disubstituted aryl thioethers, the precursors to the corresponding thiols.

Mechanochemical conditions have also been shown to enhance nickel-catalyzed C-S cross-coupling, requiring lower catalyst loading and tolerating reactions set up in the air. chemrxiv.org Furthermore, the combination of nickel catalysis with visible light has enabled Brønsted acid-promoted C(sp²)-S cross-coupling reactions, expanding the toolkit for these transformations. uni-regensburg.de

| Catalyst System | Aryl Electrophile | Thiol Source | Key Features |

|---|---|---|---|

| Ni(cod)₂ / DPEphos or dppbz | Sterically hindered aryl triflates | Alkyl thiols | Effective for sterically challenging substrates. chemrxiv.org |

| Nickel catalyst with mechanochemistry | Aryl (pseudo-)halides | Alkyl and aryl thiols | Lower catalyst loading, air-tolerant setup. chemrxiv.org |

| Nickel salt / 4CzIPN (photocatalyst) | Aryl bromides | Thiols | Brønsted acid-promoted, visible light-mediated. uni-regensburg.de |

Visible-light photoredox catalysis offers a mild and environmentally benign approach to C-S bond formation. A unified method for the thiolation of aryl and vinyl iodides with dialkyl disulfides has been developed, which proceeds in high yield and with excellent chemoselectivity. unimelb.edu.au This approach is particularly attractive for the synthesis of complex molecules due to its mild reaction conditions. The mechanism typically involves the generation of a thiyl radical from the disulfide, which then engages with the aryl halide in a catalytic cycle mediated by a photocatalyst. unimelb.edu.aubeilstein-journals.org

Reduction-Based Synthetic Pathways

Reduction-based methods provide a classical yet reliable route to aryl thiols from various sulfur-containing functional groups. These pathways are often high-yielding and can be performed with readily available reducing agents.

One common strategy is the reduction of arylsulfonyl chlorides. For instance, 2,5-dimethylbenzenesulfonyl chloride can be reduced to the corresponding thiol. core.ac.uk Common reducing agents for this transformation include zinc powder in the presence of a dilute acid. core.ac.uk

Another important precursor for aryl thiols is the corresponding disulfide. The reductive cleavage of aryl disulfides is a well-established method. A general approach to aryl thiols involves a copper(I)-catalyzed coupling of an aryl iodide with elemental sulfur, followed by an in situ reduction of the resulting polysulfide mixture. acs.org This one-pot procedure is tolerant of a wide range of functional groups and is effective for sterically hindered substrates. acs.org The reduction can be carried out using sodium borohydride (B1222165) or triphenylphosphine. acs.org

Finally, aryl thiols can be prepared from the corresponding anilines via the formation of a diazonium salt. The subsequent reaction with a sulfur nucleophile, such as in the Leuckart thiophenol reaction, provides the aryl thiol. utrgv.edu This method allows for the introduction of the thiol group onto an aromatic ring that is pre-functionalized with an amino group.

| Starting Material | Reducing Agent / Reaction Sequence | Key Features |

|---|---|---|

| Arylsulfonyl Chloride | Zinc powder and dilute acid | A classic and effective reduction method. core.ac.uk |

| Aryl Iodide and Sulfur | 1. CuI, K₂CO₃; 2. NaBH₄ or PPh₃ | One-pot, general for substituted and sterically hindered aryl thiols. acs.org |

| Aryl Disulfide | NaBH₄ or PPh₃ | Common method for cleaving the S-S bond. |

| Aniline (e.g., 2,6-dimethylaniline) | Diazotization followed by reaction with a sulfur nucleophile (Leuckart reaction). utrgv.edu | Utilizes readily available anilines as precursors. |

Reduction of 2,6-Dimethylbenzenesulfonyl Chloride

A primary route for the synthesis of 2,6-dimethylbenzenethiol involves the reduction of its corresponding sulfonyl chloride, 2,6-dimethylbenzenesulfonyl chloride. A prevalent method for the reduction of aromatic sulfonyl chlorides to the corresponding thiols utilizes zinc powder in the presence of a dilute acid core.ac.uk. This classical approach, while effective for a range of aromatic sulfonyl chlorides, presents certain environmental and purification challenges due to the formation of zinc chloride (ZnCl2) as a byproduct core.ac.uk. The disposal and separation of this metal salt from the target thiol compound are significant considerations in industrial applications core.ac.uk.

The general reaction proceeds as follows, where Ar represents the 2,6-dimethylphenyl group:

ArSO₂Cl + 3 Zn + 4 HCl → ArSH + 3 ZnCl₂ + 2 H₂O

While this method is established for aromatic sulfonyl chlorides, specific yield and optimal reaction conditions for the 2,6-dimethyl substituted compound require empirical determination. The reactivity can be influenced by the steric hindrance imposed by the two methyl groups ortho to the sulfonyl chloride functionality.

| Reactant | Reagents | Product | Byproduct |

| 2,6-Dimethylbenzenesulfonyl Chloride | Zinc Powder, Dilute Acid | This compound | Zinc Chloride |

Reductive Cleavage of Disulfide Linkages Precursors

An alternative synthetic strategy for obtaining this compound is through the reductive cleavage of its disulfide precursor, bis(2,6-dimethylphenyl) disulfide. A highly efficient and mild method for this transformation involves the use of a combination of lithium chloride (LiCl) and sodium borohydride (NaBH₄) in a suitable solvent such as dry tetrahydrofuran (B95107) (THF) niscpr.res.in. This reagent system is effective for the reductive cleavage of a wide array of organic disulfides, including both aliphatic and aromatic variants, affording the corresponding thiols in excellent yields niscpr.res.in.

The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 0°C to room temperature. The process is generally rapid, with the disappearance of the disulfide precursor often observed within 15-30 minutes niscpr.res.in. The proposed mechanism involves the in situ formation of lithium borohydride (LiBH₄), which acts as the active reducing agent. The reaction is believed to proceed through the initial coordination of lithium to the disulfide, forming a sulfonium (B1226848) ion, which is then susceptible to hydride attack niscpr.res.in. A key advantage of this method is its chemoselectivity, allowing for the reduction of the disulfide bond in the presence of other sensitive functional groups niscpr.res.in.

| Precursor | Reagents | Product | Reaction Time | Yield |

| bis(2,6-dimethylphenyl) disulfide | LiCl, NaBH₄ in dry THF | This compound | 15-30 minutes | High |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more reactants. The incorporation of a specific building block, such as this compound, into an MCR would offer a direct route to a diverse range of sulfur-containing compounds.

Well-known MCRs include the Biginelli and Hantzsch reactions, which are widely used for the synthesis of dihydropyrimidinones and dihydropyridines, respectively wikipedia.orgjetir.orgwikipedia.orgnih.gov. These reactions typically involve an aldehyde, a β-ketoester, and a urea (B33335) or ammonia (B1221849) source wikipedia.orgwikipedia.org. While thiols can sometimes participate in variations of these reactions, a thorough review of the scientific literature did not yield specific examples of the successful incorporation of this compound as a primary component in established multi-component reactions such as the Biginelli or Hantzsch syntheses. The steric hindrance from the ortho-methyl groups and the specific reactivity of the thiol group may influence its compatibility with the reaction intermediates of these classical MCRs. Further research would be required to explore the potential for this compound to participate in these or other novel multi-component reaction pathways.

Novel and High-Yield Preparative Techniques

The development of novel and high-yield preparative techniques is crucial for the efficient and sustainable synthesis of valuable chemical compounds. In the context of this compound, a particularly noteworthy advanced method is the aforementioned reductive cleavage of bis(2,6-dimethylphenyl) disulfide using the LiCl/NaBH₄ reagent system niscpr.res.in.

This method stands out due to its operational simplicity, mild reaction conditions, and rapid conversion rates, often providing quantitative yields of the desired thiol niscpr.res.in. Compared to traditional reduction methods that may require harsh reagents or elevated temperatures, this technique offers a more environmentally benign and efficient alternative. The high yields and short reaction times position this as a superior laboratory-scale preparation method and a candidate for process optimization on a larger scale.

Thiol-Disulfide Redox Chemistry

The thiol functional group of this compound is redox-active, readily participating in oxidation-reduction reactions that are central to sulfur chemistry. This activity primarily involves the interconversion between the thiol (the reduced form) and its corresponding disulfide (the oxidized form).

Oxidation to Bis(2,6-dimethylphenyl) Disulfide

This compound can be oxidized to form its corresponding disulfide, bis(2,6-dimethylphenyl) disulfide. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules with the concomitant loss of two protons and two electrons.

Reaction Scheme: 2 C₈H₁₀S → (C₈H₉S)₂ + 2H⁺ + 2e⁻

This transformation is a common and fundamental reaction for thiols. chemrio.com The oxidation can be achieved using a variety of mild oxidizing agents. Common reagents used for the oxidation of thiols to disulfides include hydrogen peroxide (H₂O₂), iodine (I₂), and oxygen (O₂), often in the presence of a metal catalyst. mdpi.com For instance, the oxidation of various aryl and alkyl disulfides can be accomplished with hydrogen peroxide in the presence of a selenium-based catalyst. mdpi.com While many thiols can be polymerized through oxidative processes, the steric hindrance from the two ortho-methyl groups in this compound makes oxidative polymerization less favorable compared to less substituted thiophenols. oup.com

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Oxygen (O₂) | Air, often with a metal catalyst (e.g., Cu-amine complex) |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, sometimes with a catalyst |

| Iodine (I₂) | In a solvent like ethanol (B145695) or with a base like triethylamine |

Reductive Processes Involving the Thiol Group

The thiol group in this compound is in its reduced form. As such, it can act as a reducing agent or a hydrogen donor in various chemical reactions, whereupon it is oxidized to bis(2,6-dimethylphenyl) disulfide. The thiol-disulfide equilibrium is a cornerstone of its redox behavior. The disulfide bond in bis(2,6-dimethylphenyl) disulfide can, in turn, be reduced back to two molecules of this compound using common reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (B142953) (DTT). This reversibility is characteristic of thiol-disulfide redox chemistry. oup.com In its role as a reductant, this compound can, for example, participate in radical-mediated processes, donating its hydrogen atom to stabilize a radical species, thereby forming a thiyl radical (C₈H₉S•) which can then dimerize to the disulfide.

Nucleophilic Reactivity and Substitution Reactions

The sulfur atom in this compound is nucleophilic, particularly after deprotonation to form the thiolate anion (2,6-dimethylthiophenolate). This anion is a potent nucleophile that readily participates in substitution reactions to form carbon-sulfur bonds, a key step in the synthesis of many organic sulfur compounds. cymitquimica.com

C-S Bond Formation in Organic Synthesis

A primary application of this compound in organic synthesis is as a nucleophile for the formation of thioethers (sulfides). cymitquimica.com In a typical nucleophilic substitution reaction (Sₙ2 or SₙAr), the thiolate anion attacks an electrophilic carbon atom, displacing a leaving group.

S-Alkylation: The thiolate reacts with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to form alkyl aryl sulfides.

S-Arylation: The thiolate reacts with activated aryl halides, often those bearing electron-withdrawing groups ortho or para to the leaving group, via a nucleophilic aromatic substitution (SₙAr) mechanism. libretexts.orgyoutube.com For example, the S-arylation of the related 2,4-dimethylbenzenethiol (B47642) with an activated aryl halide is a key step in the synthesis of the pharmaceutical agent vortioxetine. google.com

The general mechanism for SₙAr involves the addition of the thiolate nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (e.g., halide). libretexts.org

Role as a Coupling Partner in Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. This compound is an effective coupling partner in reactions designed to form C-S bonds. These reactions typically involve a palladium or copper catalyst. ucl.ac.ukorganic-chemistry.org

Ullmann Condensation: This classic copper-catalyzed reaction couples a thiol with an aryl halide to form a diaryl sulfide. wikipedia.org The reaction generally requires high temperatures, but modern ligand systems have allowed for milder conditions. researchgate.netunito.it The mechanism involves the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig C-S Coupling: A more contemporary and versatile method is the palladium-catalyzed coupling of thiols and aryl halides (or triflates). ucl.ac.uk This reaction is tolerant of a wide range of functional groups and generally proceeds under milder conditions than the Ullmann reaction. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the thiolate and reductive elimination of the diaryl sulfide product. organic-chemistry.orgwuxiapptec.com

Table 2: Comparison of C-S Cross-Coupling Reactions

| Reaction Name | Typical Catalyst | Coupling Partners | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Thiol + Aryl Halide | Classic method, often requires high temperatures. wikipedia.orgresearchgate.net |

Coordination Chemistry and Ligand Behavior

As a soft donor, the thiolate form of this compound readily coordinates to soft transition metal ions. The resulting 2,6-dimethylthiophenolate ligand can form a variety of stable metal complexes. The steric bulk provided by the two methyl groups in the ortho positions influences the coordination geometry and reactivity of the resulting complexes.

A direct example is the reaction of this compound with lead(II) acetate (B1210297), Pb(OAc)₂, to synthesize the lead thiolate complex, (2,6-Me₂C₆H₃S)₂Pb. sigmaaldrich.com The thiolate ligand can also form complexes with other transition metals. For instance, the sterically similar ligand 2,6-diphenylthiophenol forms well-defined complexes with metals like molybdenum and rhodium. rsc.orgresearchgate.net In some cases, the bulky arylthiolate ligands can promote unusual coordination modes; for example, one of the phenyl substituents on the 2,6-diphenylthiophenolate ligand can form an η⁶-arene bond with the molybdenum center. rsc.orgresearchgate.net This highlights the potential for 2,6-dimethylbenzenethiolate to act not just as a simple thiolate ligand but also to influence the broader coordination sphere through its sterically demanding aromatic framework. The study of such metal-thiolate complexes is crucial for understanding the behavior of metalloenzymes and developing new catalysts. nih.gov

Reaction Mechanisms and Chemical Reactivity of 2,6 Dimethylbenzenethiol

Chemical Reactivity

2,6-Dimethylbenzenethiol, an aromatic thiol, readily reacts with various metal precursors to form stable metal-thiolate complexes. The formation of these complexes typically involves the deprotonation of the thiol's sulfhydryl (-SH) group, with the resulting thiolate anion (ArS⁻) acting as a soft Lewis base that coordinates to a soft Lewis acid metal center. wikipedia.org

A notable example of this reactivity is the synthesis of bis(2,6-dimethylbenzenethiolato)lead(II), formulated as (2,6-Me₂C₆H₃S)₂Pb. This complex is synthesized in high yield through the reaction of this compound with lead(II) acetate (B1210297), Pb(OAc)₂. sigmaaldrich.comsigmaaldrich.com The solubility of the resulting lead thiolate complex in organic solvents facilitates its use as a building block for creating more complex monomeric and one- or two-dimensional network structures through the coordination of additional amine Lewis bases. sigmaaldrich.com

The general methods for synthesizing metal thiolate complexes, which are applicable to this compound, include:

Salt Metathesis: This common route involves treating a metal halide with an alkali metal thiolate. The reaction proceeds by the exchange of ions, leading to the formation of the metal thiolate complex and an alkali metal halide salt. wikipedia.org

Redox Routes: Low-valence metal complexes can be oxidized by disulfides (RSSR) to form thiolate complexes. Alternatively, some metal centers can be oxidized directly by thiols (RSH), producing the thiolate complex and hydrogen gas. wikipedia.org

Deprotonation of Thiol Complexes: Metal thiolate complexes can also be formed through the deprotonation of a thiol ligand that is already coordinated to a metal center. wikipedia.org

The steric hindrance provided by the two methyl groups at the ortho positions of the benzene (B151609) ring in this compound influences the coordination geometry and stability of the resulting metal complexes.

| Reactants | Product | Reaction Type | Reference |

| This compound | (2,6-Me₂C₆H₃S)₂Pb | Thiolate Complex Formation | sigmaaldrich.comsigmaaldrich.com |

| Lead(II) acetate (Pb(OAc)₂) |

Thiolates are crucial ligands for the stabilization of metal nanoclusters (NCs), particularly those of noble metals like gold and silver. mdpi.com this compound, as a sterically demanding thiolate ligand, plays a significant role in protecting the metal core, controlling the cluster's size, and influencing its electronic properties.

Thiolate-protected metal nanoclusters are characterized by a core-shell structure. This structure consists of a metallic core of zero-valent metal atoms (M(0)) protected by a shell of metal(I)-thiolate motifs (M(I)-SR). The stability of these nanoclusters is highly dependent on the properties of the protecting thiolate ligands. psu.edusciopen.com

Key properties of this compound as a stabilizing ligand include:

Strong Au-S Bonding: The formation of a strong covalent bond between the sulfur atom of the thiolate and the metal atoms on the nanocluster surface is the primary anchoring mechanism. nih.gov This interaction leads to the formation of self-assembled monolayers that protect the metal core.

Steric Hindrance: The two methyl groups ortho to the sulfur atom provide significant steric bulk. This bulk helps to prevent the aggregation and uncontrolled growth of the nanoclusters, contributing to their high stability and monodispersity. psu.edu It also influences the arrangement of the ligands on the cluster surface.

Electronic Effects: The aromatic ring and methyl substituents of the ligand can modulate the electronic structure of the nanocluster. Electron-donating groups on an aromatic thiolate can affect the stability and reactivity of the cluster during processes like ligand exchange. psu.edu

The Au₂₅(SR)₁₈ nanocluster is a well-studied example where the stability is derived from a complete electronic shell, often described by the superatom model. psu.edu While this specific cluster is often synthesized with aliphatic thiols, the principles of stabilization apply to aromatic ligands like 2,6-dimethylbenzenethiolate. The ligand shell is not merely a passive coating but an integral part of the nanocluster's structure, influencing its chemical and physical properties. psu.edu

| Property | Description | Effect on Nanocluster Stabilization |

| Ligand Type | Aromatic Thiolate | Provides a strong sulfur-metal bond for anchoring to the cluster surface. nih.gov |

| Steric Profile | Bulk provided by two ortho-methyl groups | Prevents aggregation of nanoclusters, enhances stability, and controls surface packing. psu.edu |

| Electronic Nature | Aromatic system with electron-donating methyl groups | Modulates the electronic properties and reactivity of the nanocluster. psu.edu |

| Binding Motif | Forms M(I)-SR staple motifs on the core surface | Creates a protective shell that is integral to the overall structure and stability of the nanocluster. nih.gov |

The cleavage of otherwise inert C-H bonds is a central theme in modern organometallic chemistry. In metal complexes containing ligands like 2,6-dimethylbenzenethiolate, the C-H bonds of the ligand itself, particularly those on the methyl groups, can be subject to activation by the metal center. This process often occurs through "metal-ligand cooperation," where both the metal and a part of the ligand are involved in the bond-breaking and bond-forming steps. researchgate.net

While specific mechanistic studies detailing the C-H bond cleavage of the this compound ligand are not extensively documented in the provided search results, the general mechanisms for such transformations are well-established. One of the most relevant mechanisms for the direct arylation or activation of C-H bonds in ligands is the Concerted Metallation-Deprotonation (CMD) pathway. mdpi.com

The proposed steps for a CMD mechanism involving a methyl C-H bond of a coordinated 2,6-dimethylbenzenethiolate ligand would be:

Initial Coordination: The 2,6-dimethylbenzenethiolate ligand is coordinated to the metal center through its sulfur atom.

C-H Bond Activation: A basic ligand on the metal complex (or an external base) assists in the removal of a proton from one of the methyl groups, while the metal center simultaneously coordinates to the carbon atom. This concerted process avoids the formation of high-energy intermediates.

Formation of a Cyclometalated Species: The C-H bond cleavage results in the formation of a new metal-carbon bond, creating a metallacycle. This cyclometalated complex is often more stable and can serve as a key intermediate in catalytic cycles.

This type of intramolecular C-H activation is a fundamental step in many catalytic reactions, enabling the functionalization of otherwise unreactive parts of a molecule. The proximity of the methyl C-H bonds to the metal center, enforced by the coordination of the sulfur atom, makes such intramolecular pathways kinetically favorable.

This compound can participate in radical reactions primarily through the formation of the corresponding 2,6-dimethylbenzenethiyl radical (or thiyl radical). The relatively weak S-H bond in thiols makes them susceptible to homolytic cleavage, generating this highly reactive sulfur-centered radical intermediate. nih.gov

Formation of the Thiyl Radical: Thiyl radicals can be generated from this compound through several methods:

Hydrogen Abstraction: A carbon-centered radical, often from a radical initiator like azobisisobutyronitrile (AIBN), can abstract the hydrogen atom from the thiol's -SH group. nih.gov

Photolysis: Direct photolysis using UV irradiation can induce homolytic cleavage of the S-H bond. nih.gov

Redox Processes: One-electron oxidation of the corresponding thiophenolate by metal complexes can generate the thiyl radical. nih.gov

Reactivity of the Thiyl Radical: Once formed, the 2,6-dimethylbenzenethiyl radical is a versatile intermediate that can engage in various reactions:

Hydrogen Transfer: Thiyl radicals can abstract hydrogen atoms from C-H bonds in other molecules. nih.gov This ability allows thiols to act as catalysts in certain radical chain reactions. nih.gov

Addition to Unsaturation: Thiyl radicals readily add to sites of unsaturation, such as carbon-carbon double bonds (alkenes) and triple bonds (alkynes), in a process known as the thiol-ene or thiol-yne reaction. nih.gov

Charge-Transfer Complexes: In a specific example, 2,6-dimethylthiophenol was shown to form an ion-pair charge-transfer complex with an in-situ generated iminium ion. Upon irradiation with visible light, this complex leads to the formation of an α-amino radical and the corresponding thiyl radical. cam.ac.uk However, a rapid back electron-transfer from the α-amino radical to the thiyl radical can occur, reforming the ground state complex. cam.ac.uk

| Generation Method | Description | Typical Reactions of Thiyl Radical |

| Hydrogen Abstraction | A radical initiator abstracts the H atom from the S-H bond. nih.gov | Hydrogen abstraction from other substrates. nih.gov |

| Photolysis/Radiolysis | UV irradiation causes homolytic cleavage of the S-H bond. nih.gov | Addition to alkenes and alkynes (Thiol-ene/yne). nih.gov |

| Redox Processes | Single-electron oxidation of the thiolate anion. nih.gov | Participation in charge-transfer processes. cam.ac.uk |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,6 Dimethylbenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of 2,6-Dimethylbenzenethiol, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In ¹H NMR spectroscopy, the aromatic protons typically appear as a multiplet in the region of δ 7.0-7.3 ppm. The two methyl groups (CH₃) exhibit a characteristic singlet peak around δ 2.4 ppm, and the thiol proton (-SH) signal is generally observed as a singlet around δ 3.5 ppm, although its chemical shift can vary with concentration and solvent.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the two methyl groups resonate at approximately δ 22 ppm. The aromatic carbons show distinct signals: the carbons bearing the methyl groups (C2, C6) appear around δ 138 ppm, the thiol-substituted carbon (C1) at about δ 129 ppm, and the remaining aromatic carbons (C3, C4, C5) produce signals within the δ 127-129 ppm range.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.3 | Multiplet | Aromatic protons (H3, H4, H5) |

| ¹H | ~3.5 | Singlet | Thiol proton (-SH) |

| ¹H | ~2.4 | Singlet | Methyl protons (2 x -CH₃) |

| ¹³C | ~138 | - | Aromatic carbons (C2, C6) |

| ¹³C | ~129 | - | Aromatic carbon (C1) |

| ¹³C | ~127-129 | - | Aromatic carbons (C3, C4, C5) |

| ¹³C | ~22 | - | Methyl carbons (2 x -CH₃) |

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 138, corresponding to the molecular weight of the compound (C₈H₁₀S).

The fragmentation pattern provides valuable structural information. A prominent peak is often observed at m/z 105, which results from the loss of a sulfhydryl radical (•SH). Another significant fragment appears at m/z 91, corresponding to the loss of a methyl group followed by the loss of sulfur, forming a tropylium-like ion. The base peak in the spectrum is frequently the m/z 105 ion.

| m/z | Ion Structure/Fragment Lost | Relative Abundance |

|---|---|---|

| 138 | [C₈H₁₀S]⁺ (Molecular Ion) | High |

| 105 | [M - SH]⁺ | High (Often Base Peak) |

| 103 | [M - H - H₂S]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Moderate |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of this compound.

In the IR spectrum, a weak absorption band corresponding to the S-H stretching vibration typically appears around 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-S stretching vibration is generally found in the region of 600-800 cm⁻¹. Characteristic absorptions for the aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary data. The C-S-H bending mode can be observed, which is sensitive to isotopic substitution. For thiophenols, Raman spectroscopy can be particularly useful for studying surface interactions, for example, when the molecule is adsorbed on a metal substrate.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3020-3100 | ~3050 |

| Aliphatic C-H Stretch | ~2850-2960 | ~2920 |

| S-H Stretch | ~2550-2600 | ~2570 |

| Aromatic C=C Stretch | ~1450-1600 | ~1580, ~1000 |

| C-S Stretch | ~600-800 | ~690 |

| C-S-H Bend | Not typically prominent | ~850 |

X-ray Diffraction Analysis of Derivatives

As this compound is a liquid at room temperature, X-ray diffraction analysis is performed on its solid derivatives, typically metal-thiolate complexes. This technique provides definitive information on the three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometries in the solid state.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and purification of this compound.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like this compound. A non-polar capillary column is typically used for separation. The retention time is a characteristic feature for identification, while the mass spectrum from the MS detector provides confirmation of the structure.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is another effective method for the analysis and purification of this compound. A C18 column is commonly employed with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often containing a small amount of acid like formic or phosphoric acid. Detection is typically achieved using a UV detector, as the benzene (B151609) ring is chromophoric.

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| GC | Non-polar capillary (e.g., OV-1701) | Helium | Flame Ionization (FID), Mass Spectrometry (MS) |

| HPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water with acid (e.g., Formic Acid) | UV, Diode Array (DAD) |

Theoretical and Computational Studies on 2,6 Dimethylbenzenethiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations for derivatives of benzene (B151609) and thiophenol have provided valuable data on how substituent groups affect the molecule's electronic properties and reactivity. For instance, studies on methylbenzene molecules using DFT with the B3LYP/6-31G(d,p) basis set have shown that the addition of methyl groups can influence the total energy and energy gap of the aromatic system researchgate.net.

The electronic characteristics of 2,6-dimethylbenzenethiol are dictated by the arrangement of its electrons in various molecular orbitals. DFT calculations are instrumental in mapping these orbitals and determining key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.

Theoretical studies on related aromatic compounds have demonstrated that the presence of electron-donating groups, such as the methyl groups in this compound, can raise the energy of the HOMO, thereby affecting the molecule's ionization potential and its capacity to act as an electron donor. The sulfur atom of the thiol group also significantly influences the electronic structure, with its lone pairs contributing to the HOMO. A complete vibrational assignment, aided by theoretical harmonic frequency analysis, can further elucidate the charge transfer that occurs within the molecule based on the calculated HOMO and LUMO energies nih.gov.

Table 1: Calculated Electronic Properties of a Related Thiophenol Derivative

| Property | Value | Method/Basis Set |

| HOMO Energy | -0.23929 a.u. | DFT (B3LYP)/6-311G |

| LUMO Energy | 0.01190 a.u. | DFT (B3LYP)/6-311G |

| HOMO-LUMO Gap | 0.25119 a.u. | DFT (B3LYP)/6-311G |

Note: Data presented is for N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine as a representative example of DFT calculations on a complex aromatic molecule. Specific values for this compound would require dedicated calculations. sid.ir

DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states. This information is vital for understanding reaction mechanisms and predicting reaction rates. For thiophenols, reactions of interest include oxidation, S-alkylation, and coordination to metal centers.

Computational studies on the reaction of a model alkylidene oxazolidone with a model thiol have utilized DFT at the ωB97-XD/6-311++G(d,p) level of theory to map out the Gibbs free energy profile, identifying intermediates and transition state structures researchgate.net. Such studies reveal the energy barriers for both associative and dissociative steps in a reaction pathway. While specific studies on this compound are not prevalent, the methodologies employed in similar systems are directly applicable. The steric hindrance provided by the two methyl groups ortho to the thiol is expected to have a significant impact on the energetics of reaction pathways involving the sulfur atom.

DFT has become an invaluable tool for the prediction of various spectroscopic parameters, including NMR chemical shifts, and IR and Raman vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For example, gauge-including atomic orbital (GIAO) DFT calculations are a common method for predicting NMR chemical shifts nih.gov.

Combined experimental and theoretical studies on molecules like 2,6-dichlorotoluene (B125461) have shown that DFT calculations (e.g., at the B3LYP/6-31G* level) can accurately predict harmonic vibrational frequencies, IR intensities, and Raman activities nih.gov. The calculated frequencies are often scaled to better match experimental values. Similarly, 13C NMR chemical shifts can be predicted and compared with experimental data. For this compound, such calculations would be expected to provide a reliable prediction of its spectroscopic signatures.

Table 2: Predicted Spectroscopic Data for a Related Dichlorotoluene Molecule

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| FTIR | Vibrational Frequencies (cm⁻¹) | Good agreement with calculated values |

| FT-Raman | Vibrational Frequencies (cm⁻¹) | Good agreement with calculated values |

| 13C NMR | Chemical Shifts (ppm) | Satisfactory coincidence with theoretical spectrograms |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides insights into the electronic structure of a static molecule, MD allows for the exploration of conformational dynamics, solvent effects, and the behavior of molecules in larger systems.

For a molecule like this compound, MD simulations could be employed to study its behavior in different environments. For instance, simulations could model the adsorption of this compound on a metal surface, which is relevant to its potential use in self-assembled monolayers (SAMs). These simulations would provide information on the orientation of the molecule on the surface, the packing density, and the dynamics of the monolayer. The flexibility of chemical bonds can be an important factor in these simulations, as it allows the molecular dipole and quadrupole moments to adapt to the local environment semanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property longdom.org. QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds.

While no specific QSAR models centered on this compound have been identified, it could be included as part of a larger dataset in QSAR studies of thiophenol derivatives. In such a study, various molecular descriptors for this compound would be calculated. These descriptors, which can be electronic (e.g., partial charges), hydrophobic (e.g., LogP), or steric (e.g., molecular volume), would then be used in a statistical model to correlate with a measured activity. For example, QSAR studies on diaryl thiophene (B33073) derivatives have identified descriptors such as partial charge, shape, hydrophobicity, and topological polar surface area as being important for their biological activity nih.gov.

Applications of 2,6 Dimethylbenzenethiol in Advanced Materials and Catalysis

Precursor in Polymer Chemistry

The potential of 2,6-dimethylbenzenethiol as a monomer for the synthesis of high-performance polymers has been investigated, particularly in the context of creating materials with desirable thermal and mechanical properties.

Poly(thio-2,6-dimethyl-1,4-phenylene) Synthesis

Contrary to what might be expected by analogy to its oxygen-containing counterpart, 2,6-dimethylphenol, which readily undergoes oxidative polymerization to form poly(oxy-2,6-dimethyl-1,4-phenylene), this compound does not polymerize directly through similar oxidative coupling methods. oup.com Research has shown that the direct oxidative polymerization of this compound is not a viable route to produce Poly(thio-2,6-dimethyl-1,4-phenylene).

Instead, a successful synthesis of Poly(thio-2,6-dimethyl-1,4-phenylene) has been achieved through the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide. oup.com This process yields a high molecular weight, amorphous polymer that is soluble in common organic solvents. The properties of the resulting polymer are more akin to those of poly(oxy-2,6-dimethyl-1,4-phenylene) rather than poly(thio-1,4-phenylene), also known as PPS. oup.com The polymer produced via this disulfide route contains a disulfide bond, which has been confirmed by reduction studies. oup.com

Table 1: Comparison of Polymerization Starting Materials

| Target Polymer | Direct Monomer | Successful Starting Material | Polymerization Method |

|---|---|---|---|

| Poly(thio-2,6-dimethyl-1,4-phenylene) | This compound (unsuccessful) | Bis(3,5-dimethylphenyl) disulfide | Oxidative Polymerization |

Role in Radical Polymerization Initiation

In the realm of radical polymerization, the role of a molecule is typically categorized as either a monomer, an initiator, or a chain transfer agent. While the disulfide-containing polymer derived from the oxidation of bis(3,5-dimethylphenyl) disulfide can act as an initiator for radical polymerization, this compound itself does not function as a radical polymerization initiator. oup.com

Ligand in Homogeneous and Heterogeneous Catalysis

The sulfur atom in this compound possesses lone pairs of electrons that can be donated to a metal center, allowing it to function as a ligand in the formation of coordination complexes. The resulting thiolate complexes have potential applications in catalysis.

Role in Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgcityu.edu.hknih.govmdpi.com The incorporation of thiol-containing ligands into these structures is of interest due to the potential of the thiol group to introduce specific functionalities, such as high affinity for heavy metals or catalytic activity. rsc.orgrsc.org

While there is extensive research on the use of various thiols in the synthesis of MOFs and coordination polymers, specific studies detailing the use of this compound as a primary ligand in the formation of such extended structures are not widely reported in the literature. However, the fundamental principles of coordination chemistry suggest that this compound can form complexes with metal ions. For instance, the reaction of this compound with lead(II) acetate (B1210297) has been shown to produce a bis(2,6-dimethylbenzenethiolato)lead(II) complex. sigmaaldrich.com The steric bulk of the two methyl groups in the ortho positions could influence the dimensionality and topology of any resulting coordination polymer, potentially favoring the formation of discrete molecular complexes or lower-dimensional polymers.

Catalytic Applications of Thiolate Complexes

Metal complexes containing thiolate ligands are known to be active in a variety of catalytic transformations. nih.govmdpi.comescholarship.orgelsevierpure.commdpi.com The electronic properties of the metal center can be tuned by the nature of the thiolate ligand, which in turn influences the catalytic activity. The use of transient cooperative thiol ligands in conjunction with transition metal complexes has been shown to lead to significant acceleration or inhibition effects in hydrogenation and dehydrogenation reactions. nih.govescholarship.orgelsevierpure.com

Although the catalytic applications of complexes specifically derived from this compound are not extensively documented, the general reactivity of metal-thiolate complexes suggests potential avenues for research. The steric hindrance from the dimethyl substitution pattern on the benzene (B151609) ring could impart unique selectivity to a catalyst by controlling the access of substrates to the metal's active site.

Applications in Photocatalysis

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. Transition metal complexes can act as photosensitizers, absorbing light and initiating electron transfer processes that drive catalytic cycles. nsf.govnsf.gov The ligands play a crucial role in determining the photophysical and electrochemical properties of these complexes.

There is a growing interest in the use of sulfur-containing ligands in photocatalytic systems, for example, in hydrogen evolution reactions. However, specific research on the application of 2,6-dimethylbenzenethiolate complexes in photocatalysis is limited. The electronic properties of the 2,6-dimethylbenzenethiolate ligand could potentially be exploited to modulate the excited-state properties of metal complexes, which is a key factor in designing efficient photocatalysts. Further investigation is required to explore the potential of this compound-based complexes in this field.

Intermediate in Complex Organic Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the reactivity of the thiol group, which can readily undergo various chemical transformations, and the steric hindrance provided by the two methyl groups on the benzene ring, which can influence the stereochemistry of reactions.

Synthesis of Pharmaceuticals and Agrochemicals

While this compound is recognized as a versatile chemical intermediate in organic synthesis, specific examples of its direct application in the synthesis of commercially available pharmaceuticals and agrochemicals are not extensively detailed in readily available scientific literature. However, its structural motif, the 2,6-dimethylthiophenyl group, is found in various biologically active molecules, suggesting its potential as a precursor. The compound is supplied by chemical companies that serve the pharmaceutical and agrochemical industries, indicating its use in the development and manufacturing of proprietary products.

The synthesis of complex molecules often involves multi-step processes where intermediates like this compound are used to introduce specific functionalities. The reactivity of the thiol group allows for its incorporation into larger molecular scaffolds through reactions such as nucleophilic substitution or addition. The resulting thioether linkage can be a key structural feature in the final active ingredient.

Further research into proprietary synthesis pathways, often found in patent literature, would likely reveal specific instances of this compound's application in the production of novel pharmaceuticals and agrochemicals. The development of new synthetic methodologies, including multicomponent reactions, may also expand the utility of this compound in creating diverse libraries of bioactive molecules for drug discovery and agricultural applications.

Role as an Aglycon in Thioglycoside Chemistry

In the field of carbohydrate chemistry, this compound can function as an aglycon in the synthesis of thioglycosides. Thioglycosides are analogs of naturally occurring glycosides where the glycosidic oxygen atom is replaced by a sulfur atom. This modification often imparts increased stability towards enzymatic hydrolysis, making them valuable tools for studying carbohydrate-mediated biological processes and as potential therapeutic agents.

The synthesis of 2,6-dimethylphenyl thioglycosides would typically involve the reaction of this compound with an activated carbohydrate donor, such as a glycosyl halide or acetate, in the presence of a suitable promoter. The 2,6-dimethylphenyl group serves as the non-sugar portion (aglycon) of the resulting thioglycoside.

The steric bulk of the 2,6-dimethylphenyl group can influence the stereochemical outcome of the glycosylation reaction, potentially favoring the formation of one anomer over the other. Furthermore, the electronic properties of this aglycon can affect the reactivity of the thioglycoside in subsequent glycosylation reactions where it might be used as a glycosyl donor. While general methods for the synthesis of aryl thioglycosides are well-established, specific studies detailing the synthesis and applications of 2,6-dimethylphenyl thioglycosides are not widely reported in the current scientific literature. The unique steric and electronic properties of the 2,6-dimethylphenyl aglycon, however, suggest that such thioglycosides could offer advantages in specific synthetic contexts, warranting further investigation.

Precursor for N-thiomethyl Benzimidazoles

A significant application of this compound is its use as a precursor in the synthesis of N-thiomethyl benzimidazoles. Benzimidazole (B57391) derivatives are an important class of heterocyclic compounds with a wide range of pharmaceutical applications, including as antimicrobial and anticancer agents.

An efficient, metal-free, one-pot, three-component reaction has been developed for the synthesis of N-thiomethyl benzimidazoles. This method involves the reaction of an o-phenylenediamine (B120857), an aldehyde, and a thiophenol, such as this compound. In this reaction, this compound serves as the source of the thiomethyl group that is incorporated onto the benzimidazole nitrogen atom.

The reaction proceeds through the formation of a benzimidazole intermediate from the o-phenylenediamine and the aldehyde, followed by a C-S bond formation with this compound. When this compound is used as the thiophenol component in the synthesis of 1-((2,6-dimethylphenyl)thio)methyl)-2-phenyl-1H-benzo[d]imidazole, the reaction yield has been reported to be 32%. This multicomponent approach offers a straightforward and efficient route to novel benzimidazole derivatives with potential biological activity.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| o-Phenylenediamine | Benzaldehyde | This compound | 1-((2,6-dimethylphenyl)thio)methyl)-2-phenyl-1H-benzo[d]imidazole | 32% |

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic routes is crucial for expanding the accessibility and application of 2,6-Dimethylbenzenethiol. While several methods exist, current research focuses on improving yield, reducing environmental impact, and enhancing procedural simplicity. A prominent and adaptable strategy for synthesizing aryl thiols, including this compound, involves a multi-step process starting from the corresponding aniline.

One established pathway begins with the diazotization of 2,6-dimethylaniline. In this step, the primary amine is treated with a nitrous acid source, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the subsequent step. The diazonium salt is then subjected to a reaction with a sulfur-containing nucleophile. A common and effective method is the xanthate route, where the diazonium salt reacts with potassium ethyl xanthate. This reaction forms a stable dithiocarbonate intermediate, which can then be hydrolyzed, often under basic conditions, to yield the target this compound.

Table 1: Key Stages in the Synthesis of this compound from 2,6-Dimethylaniline

| Step | Reactant | Reagents | Intermediate/Product | Key Conditions |

|---|---|---|---|---|

| 1 | 2,6-Dimethylaniline | NaNO₂, aq. HCl | 2,6-Dimethylbenzenediazonium chloride | 0–5 °C |

| 2 | 2,6-Dimethylbenzenediazonium chloride | Potassium Ethyl Xanthate | Aryl Dithiocarbonate | Controlled temperature |

Computational Design of Functionalized Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules before their synthesis, saving significant time and resources. For this compound, computational studies are focused on designing functionalized derivatives with tailored electronic and chemical properties. scienceopen.comresearchgate.net

By computationally modeling the addition of various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzene (B151609) ring, researchers can predict the impact on key molecular parameters. These parameters include bond dissociation energies, molecular orbital energies (HOMO/LUMO), and electronic band gaps. scienceopen.comresearchgate.net For instance, DFT calculations can accurately predict how different substituents influence the reactivity of the thiol (S-H) group. A recent comprehensive computational analysis of substituted thiophenols using methods like ωB97X-D/Def2TZVP has provided deep insights into the S-H and C-S bonding scenarios, showing a clear correlation between the nature of substituents and the bond characteristics. researchgate.net

This in silico approach allows for the rational design of derivatives for specific applications. For example, derivatives with a lower S-H bond dissociation enthalpy might be better radical scavengers and thus have potential as antioxidants. researchgate.net Similarly, by tuning the HOMO/LUMO gap, derivatives can be designed for applications in organic electronics, such as solar cells or diodes, where control over the electronic band gap is critical. scienceopen.com

Table 2: Predicted Effects of Substituents on Thiophenol Properties via DFT

| Substituent Type | Position | Predicted Effect on S-H Bond | Predicted Effect on Electronic Properties | Potential Application |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Para | Increases bond strength | Lowers HOMO/LUMO energies, narrows band gap | Organic electronics, sensors |

Investigation of Advanced Catalytic Systems

The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for use in advanced catalytic systems. Research is exploring their potential role as ligands that can modify and enhance the activity of transition metal catalysts.

One promising area is their use as transient cooperative ligands (TCLs) . In this concept, a thiol coordinates reversibly to a metal center. escholarship.org When coordinated, it can participate in metal-ligand cooperation (MLC), where both the metal and the ligand are involved in activating a substrate molecule. escholarship.org The bulky 2,6-dimethyl substitution pattern of the thiol can influence the steric environment around the metal center, potentially leading to unique selectivity in catalytic transformations like hydrogenation and dehydrogenation reactions. escholarship.org The lability of the thiol ligand allows for a high degree of tunability in the catalytic system. escholarship.org

Another advanced application lies in photocatalysis. Recent studies have shown that aryl thiols can be used to functionalize the surface of semiconductor nanomaterials, such as carbon dots. acs.org These surface-bound thiols can act as hole acceptors and accelerate excited-state charge separation, which is a key process in visible-light-driven photocatalysis. acs.org By incorporating derivatives of this compound onto these nanomaterials, it may be possible to fine-tune their photocatalytic activity for specific organic transformations. acs.org Furthermore, palladium complexes featuring N-heterocyclic carbene ligands functionalized with sulfur-containing groups have shown catalytic capabilities in C-C coupling reactions, suggesting a potential for integrating the this compound moiety into such ligand frameworks. nih.gov

Integration in Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The thiol group of this compound provides a powerful anchor for its integration into such assemblies, particularly on metal surfaces.

The most studied example is the formation of Self-Assembled Monolayers (SAMs) on gold surfaces. northwestern.edu When a gold substrate is exposed to a solution of this compound, the sulfur atom chemisorbs onto the gold, forming a strong Au-S bond. mdpi.com The aromatic rings then arrange themselves into a densely packed monolayer. The two methyl groups at the 2 and 6 positions exert significant steric influence, forcing a specific tilt angle and packing arrangement of the molecules within the monolayer. This controlled molecular arrangement allows for precise modification of the surface properties of the gold, such as its wettability and inertness to protein adsorption. northwestern.eduresearchgate.net

These SAMs are not merely passive coatings but can be designed as functional surfaces. For instance, by using complex thiols like porphyrin-thiophenol derivatives, SAMs can be created that have catalytic activity for reactions such as hydrogen gas generation. mdpi.com The stability of these assemblies is a critical factor for their application. While traditional thiol-based SAMs have known limitations regarding thermal and oxidative stability, research into alternative anchor groups, such as N-heterocyclic carbenes (NHCs), has shown the potential for creating ultra-stable monolayers. nih.gov Future work may involve creating mixed monolayers of this compound and NHC-based molecules to combine the specific functionalities of the thiophenol with the enhanced stability of the NHC anchor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。